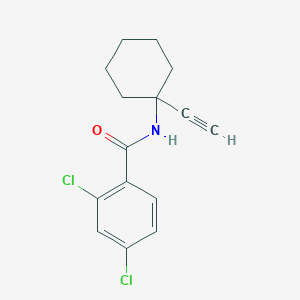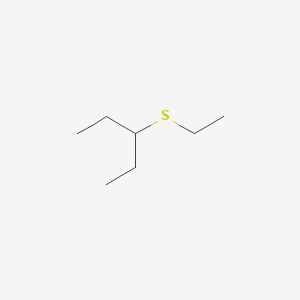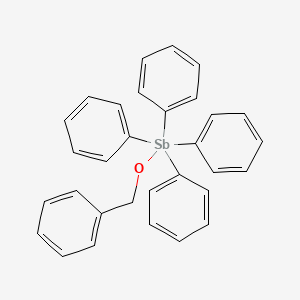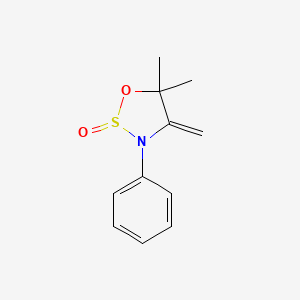
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- is a heterocyclic compound containing sulfur It is characterized by a six-membered ring structure with two phenyl groups attached at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of 2,6-diaryltetrahydro-4H-thiopyran-4-ones . This reaction is typically carried out in tert-butyl methyl ether medium with tricaprylmethylammonium chloride and potassium hydrogen phosphate as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The choice of reagents, solvents, and reaction conditions would be tailored to ensure high yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-4H-thiopyran-4-one: A similar compound with a simpler structure, lacking the phenyl groups.
2,3-Dihydro-4H-pyran-4-one: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness: 4H-Thiopyran-4-one, 2,3-dihydro-2,6-diphenyl- is unique due to the presence of phenyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. The sulfur atom in the ring also imparts distinct properties compared to oxygen-containing analogs.
Eigenschaften
CAS-Nummer |
60839-95-4 |
|---|---|
Molekularformel |
C17H14OS |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2,6-diphenyl-2,3-dihydrothiopyran-4-one |
InChI |
InChI=1S/C17H14OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |
InChI-Schlüssel |
SVCXGQAZLQTSIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)




silanol](/img/structure/B14622148.png)




